molecular formula C11H17N3O5 B15138898 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B15138898
M. Wt: 271.27 g/mol
InChI Key: QPQNHDFVLQCOLG-DONNECKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one involves several steps. One common method includes the use of protected sugar derivatives and pyrimidine bases. The reaction typically starts with the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the pyrimidine base under acidic or basic conditions . Deprotection of the hydroxyl groups yields the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one involves inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . Additionally, it modulates the expression of proteins like P-glycoprotein, MRP2, and BCRP, which can affect drug resistance and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its potent activity against drug-resistant strains of HIV, HBV, and HCV. Its ability to modulate protein expression further enhances its therapeutic potential .

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18)/t6-,7?,9+,11+/m0/s1

InChI Key

QPQNHDFVLQCOLG-DONNECKNSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@@](O2)(C)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O

Origin of Product

United States

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